2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]
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Overview
Description
2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] is a complex organic compound characterized by its spirocyclic structure. This compound is part of a broader class of spiro compounds, which are known for their unique three-dimensional architecture and significant applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. This process often requires specific reaction conditions such as the use of a base, solvent, and controlled temperature . Industrial production methods may involve optimizing these conditions to increase yield and purity, often utilizing continuous flow reactors to scale up the process efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Its spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or enzyme inhibition .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules such as spirooxazines and spirobenzofurans. Compared to these, 2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] is unique due to its specific substituents and the presence of a chloro group, which can significantly influence its reactivity and interactions .
Conclusion
2-chloro-9-(4-methylphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry and related fields.
Properties
Molecular Formula |
C21H21ClN2O |
---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
9-chloro-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C21H21ClN2O/c1-14-4-6-15(7-5-14)18-13-19-17-12-16(22)8-9-20(17)25-21(24(19)23-18)10-2-3-11-21/h4-9,12,19H,2-3,10-11,13H2,1H3 |
InChI Key |
XTAFYBZMBMMAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCC5 |
Origin of Product |
United States |
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